Trichloro(propan-2-yl)stannane

Description

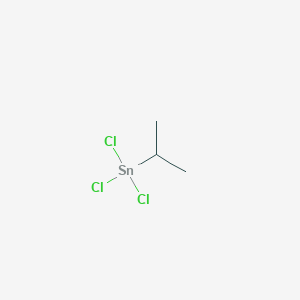

Trichloro(propan-2-yl)stannane (CAS: 27440-55-7), also known as triisopropyltin chloride or iPrSnCl₃, is an organotin compound with the formula (C₃H₇)₃SnCl. Its IUPAC name is chloro-tri(propan-2-yl)stannane, and it belongs to the class of organotin halides. The compound features a central tin atom bonded to three isopropyl groups and one chlorine atom, adopting a tetrahedral geometry. Key identifiers include:

- SMILES: CC(C)Sn(C(C)C)Cl

- InChI: InChI=1S/3C3H7.ClH.Sn/c31-3-2;;/h33H,1-2H3;1H;/q;;;;+1/p-1

- Molecular Weight: 297.34 g/mol (calculated from formula (C₃H₇)₃SnCl).

Organotin compounds like this compound are historically significant in industrial applications, including catalysis, polymer stabilization, and biocides.

Properties

CAS No. |

27440-55-7 |

|---|---|

Molecular Formula |

C3H7Cl3Sn |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

trichloro(propan-2-yl)stannane |

InChI |

InChI=1S/C3H7.3ClH.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

IMNIKXMHMHIKDX-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(propan-2-yl)stannane can be synthesized through the reaction of isopropylmagnesium chloride with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Utility: this compound may serve as a precursor for tin-containing nanomaterials, though specific studies are absent in the provided evidence.

- Toxicological Data: No acute exposure limits or ecotoxicity data are reported, unlike 1,2,3-trichloropropane, which is flagged for carcinogenicity (NTP screening in ) .

- Structural Insights : highlights the role of electron-withdrawing groups (e.g., nitro) in altering crystal parameters of trichloro-acetamides. This principle may extend to tin compounds, where substituents modulate stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.